5-Chloro-6-ethynylpyridin-3-amine
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Overview
Description
5-Chloro-6-ethynylpyridin-3-amine is a chemical compound with the molecular formula C7H5ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-ethynylpyridin-3-amine typically involves the chlorination of 6-ethynylpyridin-3-amine. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-ethynylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of 5-chloro-6-ethynylpyridine-3-carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-ethynylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-ethynylpyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-phenylpyridin-3-amine
- 6-Ethynylpyridin-3-amine
- 5-Chloro-3-aminopyridine
Uniqueness
5-Chloro-6-ethynylpyridin-3-amine is unique due to the presence of both a chlorine atom and an ethynyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H5ClN2 |
---|---|
Molecular Weight |
152.58 g/mol |
IUPAC Name |
5-chloro-6-ethynylpyridin-3-amine |
InChI |
InChI=1S/C7H5ClN2/c1-2-7-6(8)3-5(9)4-10-7/h1,3-4H,9H2 |
InChI Key |
KVZWEDKZWGBENB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=C(C=N1)N)Cl |
Origin of Product |
United States |
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